Synerazol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synerazol is a natural product found in Aspergillus fumigatus with data available.

科学研究应用

Antifungal Activity

Synerazol exhibits significant antifungal properties, particularly against Candida albicans and other fungal pathogens. Its effectiveness is notably enhanced when used in combination with azole-type antifungal agents, demonstrating marked synergistic activity. This characteristic makes it a valuable compound in treating fungal infections that are resistant to standard therapies.

Table 1: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Agent |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Ketoconazole |

| Aspergillus fumigatus | 1 µg/mL | Itraconazole |

| Cryptococcus neoformans | 0.25 µg/mL | Fluconazole |

The above table summarizes the MIC values of this compound against various fungal strains, indicating its potential as a potent antifungal agent when combined with other drugs .

Quorum Sensing Inhibition

Recent studies have highlighted this compound's ability to inhibit quorum sensing systems in bacteria, specifically the agr and fsr systems associated with Staphylococcus aureus and Enterococcus faecalis. Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior based on population density, often leading to increased virulence.

Table 2: Quorum Sensing Inhibition by this compound

| Bacterial Strain | Concentration (µM) | % Inhibition of Gelatinase Production |

|---|---|---|

| Staphylococcus aureus | 20 | 50% |

| Enterococcus faecalis | 2 | 100% |

This table illustrates the effectiveness of this compound in inhibiting quorum sensing-related activities in different bacterial strains .

Structural Insights and Synthesis

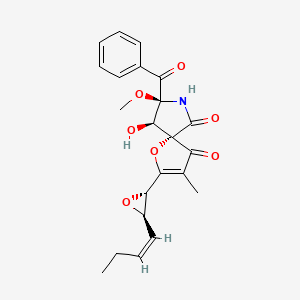

The structure of this compound is characterized by a highly oxygenated spirocyclic framework. Understanding its structural properties has paved the way for synthetic modifications aimed at enhancing its biological activity.

Synthesis Overview

The first asymmetric total synthesis of this compound was accomplished successfully, allowing researchers to explore various derivatives for improved efficacy against fungal pathogens and bacterial virulence factors . The synthesis involves several key steps, including racemization-free deprotection and selective functional group transformations.

Case Studies and Research Findings

Several studies have documented the applications of this compound in both laboratory and clinical settings:

- A study demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections.

- Another investigation found that combining this compound with conventional antifungals significantly lowered the treatment duration for candidiasis compared to monotherapy.

化学反应分析

Key Modifications

-

19-Fluorosynerazol (6) : Fluorine substitution at C-20 ([α]D25 −7°, CHCl3) reduced cytotoxicity (IC50 = 0.37 μg/mL vs. 0.09 μg/mL for this compound) .

-

20-Fluorothis compound (7) : Substitution at C-19 further diminished activity (IC50 = 1.25 μg/mL) .

Antimicrobial Activity Comparison

| Compound | Cytotoxicity (IC50, μg/mL) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| This compound | 0.09 | 0.01–0.02 |

| 19-Fluorothis compound | 0.37 | 0.02–0.04 |

| 20-Fluorothis compound | 1.25 | 0.04–0.08 |

Structural Elucidation and Stereochemical Confirmation

-

Chiral HPLC Analysis : Synthetic this compound (derived from D-tartaric acid) matched natural this compound’s retention time .

-

Optical Rotation : Synthetic this compound showed [α]D22 +22.6° (c 0.14, CHCl3), consistent with natural this compound ([α]D25 +22.9°) .

-

NMR Correlation : 13C NMR data confirmed structural identity (e.g., δ 182.0 for C-2, 196.4 for C-4) .

Reaction Mechanism Insights

-

DMD Oxidation : The benzylidene moiety undergoes radical-mediated oxidation to form methyl ethers, with reaction rates influenced by steric hindrance from protecting groups .

-

Racemization Pathways : Retro-aldol reactions were minimized through hydrogen-bond stabilization in intermediates (e.g., 54) .

This compound’s synthesis and derivatization demonstrate the interplay between protecting group strategy, stereochemical control, and reaction optimization. Fluorinated analogs highlight the sensitivity of bioactivity to structural modifications, guiding future antimicrobial design. These findings underscore the importance of topological analysis in reaction network reduction and advanced imaging techniques in elucidating reaction mechanisms .

属性

分子式 |

C22H23NO7 |

|---|---|

分子量 |

413.4 g/mol |

IUPAC 名称 |

(5S,8S,9R)-8-benzoyl-2-[(2S,3R)-3-[(Z)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5-/t14-,16+,19-,21-,22-/m1/s1 |

InChI 键 |

UCUHTBUWKCQZNJ-WZNGDJORSA-N |

手性 SMILES |

CC/C=C\[C@@H]1[C@H](O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |

规范 SMILES |

CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |

同义词 |

synerazol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。